

Vimirogant (VTP-43742) In Vitro Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

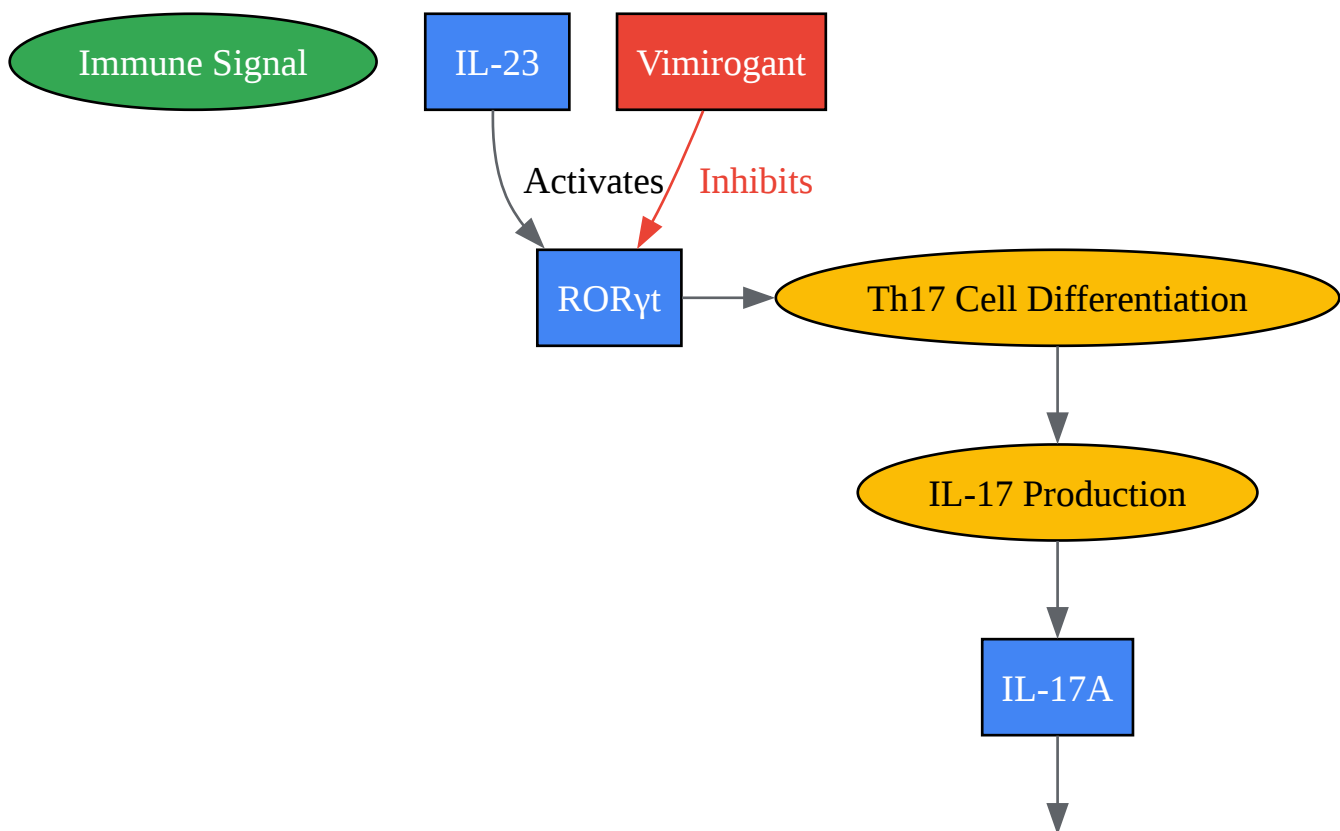
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| Assay / Model | Target / Effect | Result (IC ₅₀ / K _i) | Key Findings / Context |
|--------------------------------|---|---|--|
| RORyt Binding & Inhibition [1] | RORyt Inverse Agonism | IC ₅₀ = 17 nM | Potent and direct inhibition of the RORyt receptor. |
| RORyt Binding [1] | RORyt Binding Affinity | K _i = 3.5 nM | High binding affinity for the RORyt ligand-binding domain. |
| Selectivity Profile [1] | RORα & RORβ | >1000-fold selectivity | Highly selective for RORyt over related nuclear receptors RORα and RORβ. |
| Cellular Efficacy (Mouse) [1] | Th17 Differentiation & IL-17A Secretion | IC ₅₀ = 57 nM | Inhibited Th17 cell differentiation and IL-17A production in mouse splenocytes. |
| Cellular Efficacy (Human) [1] | IL-17A Secretion from hPBMCs | IC ₅₀ = 18 nM | Effectively suppressed IL-17A release from activated human peripheral blood mononuclear cells. |
| Cellular Efficacy (Human) [1] | IL-17A Secretion in Whole Blood | IC ₅₀ = 192 nM | Retained activity in a more complex biological system (human whole blood). |

Mechanism of Action and Experimental Context

Vimirogant is a potent, selective, and orally active **ROR γ t inverse agonist** [1] [2]. ROR γ t is the master transcription factor for the development and function of Th17 cells. By targeting ROR γ t, **Vimirogant** acts upstream in the IL-23/Th17 axis, potentially offering a broader suppressive effect on Th17-driven pathology compared to biologics that target single cytokines like IL-17 or IL-23 [2].

The experimental data shows that **Vimirogant** not only binds tightly to ROR γ t but also effectively translates this binding into a functional effect, significantly reducing the secretion of the key pro-inflammatory cytokine IL-17A in both human and mouse cellular models [1]. Its high selectivity is a crucial feature, suggesting a lower potential for off-target effects.



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Vimirogant inhibits ROR γ t, a key transcription factor in the Th17 cell pathway that leads to IL-17 production and psoriatic inflammation.

Important Note on Data and Development Status

The most specific quantitative data is sourced from a commercial chemical supplier's website (MedChemExpress) [1]. While this data is consistent with the compound's known profile from a primary research publication [2], you should ideally verify these values through original peer-reviewed literature for critical research purposes.

Furthermore, the clinical development of **Vimirogant** for plaque psoriasis was **discontinued in 2018** after Phase IIa trials [2]. This status means:

- **Limited New Data:** It is unlikely that new, extensive technical guides or whitepapers on this specific compound are being produced.
- **Research Context:** The available data is still valuable for understanding the pharmacology of RORyt inhibition and for benchmarking purposes in drug discovery.

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References

1. Vimirogant (VTP-43742) | RORyt Inhibitor [medchemexpress.com]
2. Discovery of a Series of Pyrazinone RORy Antagonists ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vimirogant (VTP-43742) In Vitro Efficacy Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-in-vitro-efficacy>]

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